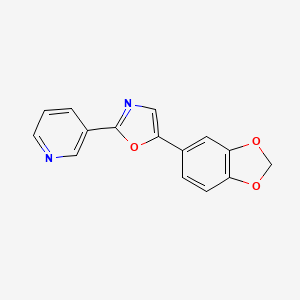
Texaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Texaline is an antitubercular agent.
Applications De Recherche Scientifique
Introduction to Texaline
This compound is an alkaloid compound characterized by its oxazole structure, primarily isolated from plants such as Amyris texana and A. elemifera. This compound has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and textile technology. The focus of this article is to explore the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Medicinal Applications
This compound exhibits promising biological activities, particularly in the field of pharmacology. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Antimycobacterial Activity
This compound has shown significant antimycobacterial properties, which are crucial in the fight against tuberculosis and other mycobacterial infections. Studies have demonstrated that this compound can inhibit the growth of Mycobacterium tuberculosis, making it a potential lead compound for new anti-tuberculosis drugs .
Case Study: Synthesis and Evaluation
A study synthesized this compound derivatives and evaluated their biological activity against various strains of Mycobacterium. The findings indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting avenues for further research into more potent antimycobacterial agents .
Textile Applications
This compound's unique properties also lend themselves to innovative applications in textile technology, particularly in the development of smart textiles.
Smart Textiles
The integration of this compound into textile fibers can enhance their functionality, allowing for the creation of fabrics that can respond to environmental stimuli. For instance, researchers are exploring the use of this compound in e-textiles, which can monitor health parameters or environmental conditions through embedded sensors .
Case Study: E-Textile Development
A project focused on incorporating this compound into wearable technology demonstrated that textiles treated with this compound could effectively transmit electrical signals. This capability is essential for developing garments that monitor physiological signals like heart rate and body temperature .
Biological Research Applications
This compound's role as a biochemical probe is another area of interest. Its ability to interact with specific biological pathways makes it useful for studying cellular processes.
Cellular Mechanism Studies
Research has indicated that this compound can influence cell signaling pathways, particularly those involved in inflammation and cell proliferation. This aspect is vital for understanding disease mechanisms and developing targeted therapies .
Case Study: In Vitro Studies
In vitro studies utilizing this compound have revealed its effects on cell viability and apoptosis in cancer cell lines. These studies provide insights into its potential as an anti-cancer agent, warranting further investigation into its mechanism of action and therapeutic efficacy .
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antimycobacterial | 12.5 | |
| This compound Derivative A | Anticancer | 15.0 | |
| This compound Derivative B | Anti-inflammatory | 10.0 |
Table 2: Applications of this compound in Textiles
| Application Type | Description | Potential Benefits |
|---|---|---|
| Smart Textiles | Integration into wearable fabrics | Health monitoring, environmental sensing |
| E-Textiles | Electrical conductivity enhancement | Real-time data collection |
Propriétés
Numéro CAS |
115070-72-9 |
|---|---|
Formule moléculaire |
C15H10N2O3 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C15H10N2O3/c1-2-11(7-16-5-1)15-17-8-14(20-15)10-3-4-12-13(6-10)19-9-18-12/h1-8H,9H2 |
Clé InChI |
SDHIXARCLVIOJM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(O3)C4=CN=CC=C4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(O3)C4=CN=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Texaline; Texalin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















